molecular formula C11H16ClN B3119089 N-(4-chlorobenzyl)-N-ethylethanamine CAS No. 24619-87-2

N-(4-chlorobenzyl)-N-ethylethanamine

Cat. No.: B3119089
CAS No.: 24619-87-2
M. Wt: 197.7 g/mol
InChI Key: WKFMVKAHXXSPJC-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-ethylethanamine is a tertiary amine featuring a 4-chlorobenzyl group, an ethyl group, and an ethanamine moiety. Its synthesis typically involves alkylation reactions, such as the treatment of aziridine derivatives with benzyl bromides (e.g., benzyl bromide) under reflux conditions . This compound is primarily utilized as an intermediate in organic synthesis, with applications in pharmaceutical and agrochemical research. Notably, its synthesis often yields by-products like N,N-di-(4-chlorobenzyl)-N-ethylamine due to over-alkylation, highlighting challenges in reaction optimization .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMVKAHXXSPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 4-chlorobenzyl chloride with N-ethylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form N-(4-chlorobenzyl)-N-ethylamine, where the ethane moiety is reduced to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: N-(4-chlorobenzyl)-N-ethylamine.

    Substitution: 4-hydroxybenzyl-N-ethylethanamine, 4-aminobenzyl-N-ethylethanamine.

Scientific Research Applications

N-(4-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of N-(4-chlorobenzyl)-N-ethylethanamine, emphasizing substituent variations and their implications:

Compound Name Substituents/Modifications Key Applications/SAR Notes Reference
This compound Ethyl, ethanamine groups Intermediate in synthesis; potential pharmacological precursor
Chloropyramine N',N'-dimethyl, pyridylethylenediamine Antihistamine (H1 receptor antagonist)
N-(4-chlorobenzyl)cyclopentanamine Cyclopentyl group replacing ethyl/ethanamine Chemical intermediate; unexplored bioactivity
N-(4-Chlorobenzyl)pyrimidin-2-amine Pyrimidine ring replacing ethanamine chain Potential kinase inhibitor (structural motif)
N-(4-chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine Pyrrolidinylhexylguanidine chain High-affinity histamine H3 receptor antagonist

Key Observations :

  • Chloropyramine demonstrates the significance of the 4-chlorobenzyl group in antihistaminic activity, but its pyridylethylenediamine chain enhances receptor binding compared to the simpler ethanamine group in the target compound .
  • Guanidine derivatives (e.g., ) exhibit enhanced H3 receptor affinity (pKI >8) due to the elongated alkyl chain and guanidine moiety, suggesting that structural elongation and basicity are critical for receptor interaction.

Comparison :

  • Alkylation methods (e.g., ) are rapid but prone to over-alkylation, whereas multi-step syntheses (e.g., ) offer better control but lower efficiency.
  • Advanced coupling reagents (e.g., HATU in ) improve yields in heterocyclic analogs but increase costs.

Pharmacological and Functional Differences

  • Antihistamine Activity : Chloropyramine’s H1 antagonism (IC50 ~nM range) contrasts with the target compound’s lack of reported receptor activity, underscoring the necessity of specific substituents (e.g., pyridine) for histamine receptor targeting .
  • Histamine H3 Antagonism: Guanidine derivatives (e.g., ) achieve nanomolar affinity (pKI ~8.7) due to their elongated hydrophobic chains and guanidine’s strong basicity, which the shorter ethanamine chain in the target compound cannot replicate.
  • Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) leverage aromatic stacking interactions, a feature absent in the target compound’s aliphatic ethanamine group.

Physicochemical Properties

  • N-(4-Chlorobenzyl)pyrimidin-2-amine : Molecular weight 219.67 g/mol, aromatic heterocycle enhances stability and solubility .
  • Guanidine derivatives () : Higher molecular weights (>300 g/mol) and basic pKa values improve membrane permeability and target engagement.

Biological Activity

N-(4-chlorobenzyl)-N-ethylethanamine, also known as a chlorinated derivative of ethylethanamine, has garnered attention for its potential biological activities. This compound is studied for various applications in medicinal chemistry, particularly due to its antimicrobial and antifungal properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various organic reactions, including oxidation and substitution processes. Notably, it can yield products such as 4-chlorobenzaldehyde and 4-chlorobenzoic acid upon oxidation, while reduction leads to N-(4-chlorobenzyl)-N-ethylamine. Its synthesis is crucial for developing pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing cellular processes such as signal transduction and metabolic pathways. Current research indicates that it might modulate the activity of neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
  • Fungal Activity : Preliminary studies suggest antifungal properties that could be explored for treating fungal infections.

Case Studies

  • Antimicrobial Screening : A study conducted on the compound's antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics.
  • Fungal Resistance : Another study highlighted the compound's effectiveness against Candida albicans, indicating a mechanism that disrupts fungal cell wall synthesis. Further research is needed to elucidate the exact pathways involved.

Research Findings

Recent investigations into this compound have focused on its pharmacological potential:

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains at low concentrations
Fungal InhibitionDisruption of Candida albicans cell wall synthesis observed
Mechanistic InsightsInteraction with neurotransmitter receptors; potential for neurological applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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